molecular formula C22H28ClN7O3S B000230 Dasatinib CAS No. 863127-77-9

Dasatinib

カタログ番号 B000230
CAS番号: 863127-77-9
分子量: 506 g/mol
InChIキー: XHXFZZNHDVTMLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dasatinib, sold under the brand name Sprycel among others, is a targeted therapy medication used to treat certain cases of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). Specifically, it is used to treat cases that are Philadelphia chromosome-positive (Ph+). It is taken orally .


Synthesis Analysis

Derivatives of dasatinib were synthesized via esterification with 25 carboxylic acids including amino acids and fatty acids by extending the inhibitor to interact with more diverse sites and to improve specificity . The compound of the formula IX is reacted with 2-chloro-6-mercaptoaniline in the presence of an amide condensing agent, and then the hydroxy protecting group Pg is removed to obtain dasatinib .


Molecular Structure Analysis

Dasatinib is an aminopyrimidine that is 2-methylpyrimidine which is substituted at position 4 by the primary amino group of 2-amino-1,3-thiazole-5-carboxylic acid and at position 6 by a 4-(2-hydroxyethyl)piperazin-1-yl group, and in which the carboxylic acid group has been formally condensed with 2-chloro-6-methylaniline to afford the corresponding amide .


Chemical Reactions Analysis

Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h. Oral absorption is not affected by food. Dasatinib is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 h. Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in faeces (19%, including potential non-absorption) and urine (1%) after 168 h .


Physical And Chemical Properties Analysis

Dasatinib is a weak base with low aqueous solubility and good intestinal permeability that may be mitigated by the efflux transporters P-gp and BCRP located on the luminal side of enterocytes . Exploration of alternate solid forms for dasatinib, a potent oncogene tyrosine kinase inhibitor classified under Biopharmaceutics Classification System (BCS) class II drugs with low water solubility and high permeability, has been performed using COSMO-RS excess enthalpy (Hex) to increase dissolution .

科学的研究の応用

Treatment of Leukemia

Dasatinib is a 2nd generation Tyrosine Kinase Inhibitor (TKI) that has shown potential in treating various forms of leukemia . It is particularly effective in treating Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia .

Overcoming Imatinib Resistance

Dasatinib has been found to be 300 times more potent than imatinib , a 1st line treatment for CML . This makes it an effective 2nd line therapy for patients who develop resistance to imatinib .

Inhibition of Multiple Kinases

Dasatinib is a multikinase inhibitor that can block Breakpoint Cluster Region-Abelson (BCR-ABL) , KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT gene) , and SRC Family Kinases (SFK) . This broad spectrum of inhibition helps in the growth of cancer cells .

Immunosuppressive Properties

Dasatinib has been found to have immunosuppressive properties, which means it can suppress the immune cells . This property can be beneficial in certain therapeutic contexts.

Inhibition of STAT5 Signaling

Dasatinib can inhibit STAT5 signaling , which downregulates B-cell leukemia (BCL-x) (BCL2L1) , Myeloid Cell Leukemia sequence 1 (MCL1) , and cyclin D1 . This is likely to be the consequence of the inhibition of SFKs (e.g., Lck/Yes novel tyrosine kinase (LYN), hematopoietic cell kinase (HCK) and SRC), as well as of direct inhibition of BCR/ABL in a fashion similar to imatinib .

Improved Bioavailability

A study found that an amorphous solid dispersion formulation of Dasatinib, known as XS004 Dasatinib (XS004) , improves variability and bioavailability in humans . This could potentially enhance patient compliance, safety, and efficacy .

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

Kinase drug discovery 20 years after imatinib: progress and future directions. Protein kinases regulate nearly all aspects of cell life, and alterations in their expression, or mutations in their genes, cause cancer and other diseases .

特性

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O2S.H2O/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31;/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXFZZNHDVTMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235486
Record name Dasatinib monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dasatinib hydrate

CAS RN

863127-77-9
Record name Dasatinib monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863127-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dasatinib [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863127779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dasatinib monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DASATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBZ1571X5H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Take 12 ml of acetonitrile in RB flask and charge 1 g of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (Formula I), 1.98 g of 1-(2-Hydroxyethyl)piperazine (Formula II), 1.28 g of triethyl amine and 1.02 g of TBAB. Stir the reaction mass for 10-15 min at 30-35° C. Heat the reaction mixture to 75-80° C. and stir for 20-24 h. Check for the completion of reaction with Thin Layer Chromatography (TLC). Charge 4 mL of water slowly and stir the reaction mass for 30-45 mins at 75° C. Cool the reaction mass to 30-35° C. and stir for 2-3 hrs. Filter the reaction mass and wash with acetonitrile and water mixture (1:1). Dry the material to get 1.15 g of crystalline Dasatinib monohydrate.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.28 g
Type
reactant
Reaction Step Two
Name
Quantity
1.02 g
Type
catalyst
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dasatinib
Reactant of Route 2
Reactant of Route 2
Dasatinib
Reactant of Route 3
Reactant of Route 3
Dasatinib
Reactant of Route 4
Reactant of Route 4
Dasatinib
Reactant of Route 5
Reactant of Route 5
Dasatinib
Reactant of Route 6
Dasatinib

Q & A

Q1: What is the primary target of dasatinib?

A1: Dasatinib is a multi-targeted tyrosine kinase inhibitor with 325-fold greater potency against native BCR-ABL (breakpoint cluster region-Abelson leukemia virus) compared with imatinib. [] It also potently inhibits SRC family kinases, including LCK and FYN, at therapeutic concentrations. []

Q2: How does dasatinib binding to BCR-ABL affect downstream signaling?

A2: Dasatinib binding to BCR-ABL leads to inhibition of its kinase activity. This inhibits downstream signaling pathways involved in cell proliferation, survival, and differentiation in chronic myeloid leukemia (CML) cells. []

Q3: What is the role of SRC family kinases in T-cell signaling and how does dasatinib affect this process?

A3: SRC family kinases, such as LCK and FYN, play a critical role in T-cell receptor signaling. Dasatinib inhibits these kinases, leading to the suppression of T-cell activation, proliferation, and cytokine production. [, ]

Q4: How does dasatinib affect the pre-BCR pathway in TCF3-rearranged acute lymphoblastic leukemia (ALL)?

A5: Dasatinib inhibits the pre-BCR pathway in TCF3-rearranged ALL by decreasing pan-phospho-SRC levels, leading to reduced leukemic cell viability and proliferation. []

Q5: Does dasatinib impact the cAMP signaling pathway in vascular endothelial cells?

A6: High concentrations of dasatinib increase monolayer permeability in vascular endothelial cells, an effect prevented by cAMP activation. cAMP activation also attenuates dasatinib-induced changes in cell morphology. []

Q6: What is the molecular formula and weight of dasatinib?

A6: The molecular formula of dasatinib is C22H26ClN7O2S and its molecular weight is 488.01 g/mol. This information is typically available in the drug's official documentation, such as the FDA label or the drug bank database.

Q7: How do mutations in BCR-ABL kinase domain affect dasatinib sensitivity?

A8: Mutations within the BCR-ABL kinase domain, particularly those located near the activation loop or ATP-binding site, can impact dasatinib's ability to bind and inhibit the kinase. [, , ]

Q8: Which mutations are known to confer resistance to dasatinib?

A9: The most common mutations associated with dasatinib resistance are T315I/A, F317L/I/V, and V299L. These mutations often emerge after initial response to dasatinib and lead to loss of response. []

Q9: Is the V299L mutation more common after treatment with specific types of tyrosine kinase inhibitors?

A10: The V299L mutation is less common after imatinib therapy but has been reported to emerge more frequently after treatment with dual Src/Bcr-Abl kinase inhibitors like dasatinib and bosutinib. []

Q10: What role do erythrocytes play in the pharmacokinetics of dasatinib?

A12: Erythrocytes can act as a reservoir for dasatinib, storing and potentially releasing the drug to target cells over time. This mechanism may contribute to its efficacy despite its short plasma half-life. []

Q11: Which transporter protein is involved in the absorption of dasatinib in the stomach?

A13: ABCC4 (MRP4), an ATP-binding cassette transporter, has been shown to facilitate the oral absorption of dasatinib in the stomach. []

Q12: Does dasatinib induce a rapid mobilization of lymphocytes in patients?

A15: Yes, dasatinib induces a rapid and marked mobilization of lymphocytes in the blood, peaking 1-2 hours after oral administration. This mobilization correlates with plasma dasatinib concentration and is not observed with other TKIs. []

Q13: What are some useful pharmacodynamic biomarkers for monitoring dasatinib's activity in CML?

A16: Phospho-BCR-ABL and phospho-CrkL levels in tumor cells are useful pharmacodynamic biomarkers for assessing BCR-ABL kinase inhibition by dasatinib. []

Q14: In preclinical models, what plasma concentration of dasatinib is predicted to inhibit 90% of phospho-BCR-ABL?

A17: Pharmacokinetic/biomarker modeling in mouse xenograft models predicts that a plasma concentration of 10.9 ng/mL in mice and 14.6 ng/mL in humans is required to achieve 90% inhibition of phospho-BCR-ABL by dasatinib. []

Q15: How does the in vitro activity of dasatinib vary in different gastric cancer cell lines?

A18: The efficacy of dasatinib in inhibiting gastric cancer cell growth varies across different cell lines and is not solely dependent on basal SRC activity. []

Q16: Has dasatinib shown in vivo efficacy in a mouse xenograft model of TCF3-rearranged ALL?

A19: Yes, dasatinib treatment in a mouse xenograft model of TCF3-rearranged ALL significantly reduced leukemic peripheral blood chimerism compared to control. []

Q17: Does dasatinib display activity against both CML and chronic lymphocytic leukemia (CLL) cells in vitro and in vivo?

A20: Yes, dasatinib has demonstrated antileukemic effects against both CML and CLL cells in vitro, ex vivo, and in a case report of a patient with concurrent CML and CLL. []

Q18: Does the EML4-ALK fusion protein affect sensitivity to dasatinib in combination with neratinib in NSCLC cell lines?

A21: In EML4-ALK positive NSCLC cell lines, the combination of neratinib and dasatinib showed additive, rather than synergistic, effects, suggesting reduced sensitivity compared to parental cell lines. []

Q19: What are the potential mechanisms of dasatinib resistance beyond BCR-ABL mutations?

A22: Overexpression of BCR-ABL, activation of SRC family kinases, and overexpression of the P-glycoprotein efflux pump (via MDR1 overexpression) have been identified as potential mechanisms of imatinib resistance that can be overcome by dasatinib. []

Q20: What are some of the common non-hematologic side effects associated with dasatinib therapy?

A24: The most frequent non-hematologic side effects associated with dasatinib therapy are gastrointestinal issues, rash, and fluid retention syndromes. []

Q21: Is there an association between dasatinib therapy and bleeding diathesis?

A25: Bleeding diathesis, particularly gastrointestinal bleeding, has been reported as a complication of dasatinib therapy, especially in patients with advanced CML and those receiving higher doses (≥140 mg). []

Q22: What is the relationship between dasatinib therapy and pleural effusion?

A26: Pleural effusion is a unique toxicity associated with dasatinib therapy, with an estimated risk of development ranging from 5% to 15% per year. []

Q23: What are the potential long-term pulmonary vascular effects of dasatinib?

A27: Dasatinib has been associated with pulmonary arterial hypertension (PAH), and a significant proportion of patients may experience persistent PAH even after discontinuing the drug. This suggests potential irreversible pulmonary vascular dysfunction and remodeling. [, ]

Q24: Is there any evidence suggesting dasatinib can induce hepatotoxicity?

A28: Yes, cases of idiosyncratic hepatotoxicity have been reported with dasatinib treatment. []

Q25: What is the potential impact of dasatinib treatment on body height in children with acute myeloid leukemia (AML)?

A29: Dasatinib treatment may affect the final adult height of children with AML, particularly if administered after the onset of adolescence. Short-term treatment with dasatinib appears to have minimal impact on body height. []

Q26: What biomarkers have been investigated for predicting response to dasatinib in metastatic breast cancer (MBC)?

A30: Potential predictive and pharmacodynamic biomarkers of dasatinib activity in MBC include active/total SRC, active/total EphA2, and downstream targets of SRC such as focal adhesion kinase (FAK) and paxillin. Markers of bone resorption, such as urinary N-telopeptide (NTX), have also been explored. []

Q27: Are there potential biomarkers for predicting dasatinib sensitivity in melanoma?

A31: Elevated protein expression of ANXA1, CAV-1, and EphA2 has been correlated with response to dasatinib in melanoma cell lines, suggesting their potential as predictive biomarkers. []

Q28: Does the degree of NK cell differentiation at diagnosis predict response to dasatinib in CMV-positive patients?

A32: Yes, CMV-positive patients with a higher degree of NK cell differentiation at diagnosis exhibit greater NK cell expansion and more rapid decreases in BCR-ABL1 mRNA after starting dasatinib, suggesting a predictive role for NK cell differentiation status. []

Q29: What were the key findings of the DASISION study comparing dasatinib and imatinib as first-line therapy for CML?

A33: The DASISION study showed that dasatinib 100 mg once daily was superior to imatinib 400 mg once daily in achieving complete cytogenetic responses (CCyRs) and major molecular responses (MMRs) in patients with newly diagnosed chronic phase CML. [, ]

Q30: Is there evidence supporting the use of dasatinib in combination with chemotherapy for the treatment of Ph+ ALL?

A34: A multicenter phase II study demonstrated that the addition of dasatinib to chemotherapy followed by allogeneic stem cell transplantation significantly improves relapse-free survival in younger patients with Ph+ ALL. []

Q31: What are the findings of the D-FREE trial regarding treatment-free remission (TFR) in CML patients treated with dasatinib?

A35: The D-FREE trial, which allowed for TKI discontinuation after 1 year of MR4.5 maintenance regardless of treatment duration, had a lower TFR rate compared to the ENSTfreedom trial, which required a longer treatment duration. This suggests that not only the duration of deep molecular response but also the duration of TKI treatment plays a role in successful TFR, even with second-generation TKIs. []

Q32: Does dasatinib show therapeutic potential in preclinical models of TCF3 rearranged ALL?

A36: Yes, studies have shown in vivo therapeutic benefits of dasatinib in the treatment of TCF3-rearranged ALL using murine xenograft models. []

Q33: What are the findings regarding the combination of dasatinib and letrozole in hormone receptor-positive, HER2-negative metastatic breast cancer?

A37: While the addition of dasatinib to letrozole did not improve the clinical benefit rate compared to letrozole alone, it did increase the median progression-free survival, suggesting a potential benefit in prolonging disease control. []

Q34: Has dasatinib shown efficacy in the treatment of imatinib-resistant CML patients based on BCR-ABL mutation detection?

A38: Dasatinib has demonstrated efficacy in treating imatinib-resistant CML patients, particularly in chronic and accelerated phases, when patients harboring dasatinib highly-resistant mutations are excluded based on BCR-ABL mutation screening. []

Q35: Can lower doses of dasatinib be effective in elderly CML patients?

A39: Studies suggest that dasatinib, even at lower doses than currently recommended, can be effective in elderly CML patients, although closer molecular monitoring is advised. []

Q36: How does dasatinib impact the immune system?

A40: Dasatinib exhibits complex immunomodulatory effects. While it suppresses the activity of T cells, NK cells, and dendritic cells in vitro, it can also induce clonal expansion of cytotoxic lymphocytes in vivo, potentially contributing to both its therapeutic efficacy and autoimmune side effects. [, ]

Q37: What is the association between dasatinib therapy and CMV reactivation?

A41: CMV reactivation is frequently observed in CMV-seropositive patients treated with dasatinib, and this reactivation appears to contribute to the expansion of NK cells with a differentiated phenotype. []

Q38: Does dasatinib affect IgE receptor-dependent activation and histamine release in human basophils?

A42: Dasatinib has been shown to inhibit IgE receptor-mediated activation of basophils, blocking histamine release and cytokine production. It interacts with several downstream signaling molecules, including Bruton's tyrosine kinase (Btk). []

Q39: What are the immunological effects of dasatinib on patients with BCR-ABL positive malignancies?

A43: Dasatinib treatment can be associated with clonal expansion of large granular lymphocytes (LGLs), particularly cytotoxic T cells and NK cells, in patients with BCR-ABL positive malignancies. This LGL expansion may be linked to autoimmune-like reactivity and enhanced anti-leukemic activity. []

Q40: Has CRISPR/Cas9 screening been used to identify dasatinib targets involved in T cell activation and proliferation?

A44: Yes, CRISPR/Cas9 screens have identified both known and novel dasatinib targets in T cells, including CSK, LCK, ZAP70, ZFP36L2, LRPPRC, CFLAR, PD-1, and CD45. []

Q41: What insights do activity-based protein profiling (ABPP) studies provide about dasatinib targets in gastric cancer?

A45: ABPP studies using a desthiobiotin-ATP probe have identified potential dasatinib targets in gastric cancer cell lines, suggesting that dasatinib may target cellular energy homeostasis in sensitive cells. []

Q42: How does hydroxychloroquine affect dasatinib-induced liver injury in mice?

A46: In a mouse model, hydroxychloroquine ameliorated dasatinib-induced hepatotoxicity by reducing the hepatic infiltration of T and B lymphocytes, suggesting a potential role for immune modulation in dasatinib-induced liver injury. []

Q43: Does autophagy play a role in dasatinib-induced hepatotoxicity?

A47: Autophagy is induced by dasatinib and appears to act as a protective mechanism against hepatotoxicity. Inhibition of autophagy exacerbates liver injury, while p38 signaling-mediated autophagy activation alleviates liver damage. []

Q44: What are the clinical implications of dasatinib-induced colitis?

A48: Dasatinib-induced colitis, while a rare side effect, can manifest with symptoms like diarrhoea and bloody stools. Endoscopic findings often reveal loss of vascular pattern and erosions in the colon. Discontinuation or dose reduction of dasatinib is typically required for symptom resolution. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。